(2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
Description
(2E)-3-{3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid is an organic compound with the molecular formula C₁₆H₁₈N₂O₃ and a molar mass of 286.33 g/mol . It exists as a solid crystalline powder and is soluble in common organic solvents like ethanol and dichloromethane. The compound features a conjugated acrylic acid backbone linked to a substituted phenyl group, which is further modified with a 3,5-dimethylpyrazole moiety.
- Appearance: Crystalline solid.
- Solubility: Ethanol, dichloromethane.
- Safety: Classified as an irritant; requires protective equipment (gloves, goggles) during handling.
Properties
IUPAC Name |
(E)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-8-12(2)18(17-11)10-14-9-13(5-7-16(19)20)4-6-15(14)21-3/h4-9H,10H2,1-3H3,(H,19,20)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKUVVHLVILXIU-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)C=CC(=O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the acrylic acid moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acrylic acid moiety or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing pyrazole derivatives. For instance, derivatives similar to (2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid have shown promising results in inhibiting cancer cell proliferation by disrupting microtubule dynamics, which is crucial for cancer cell division .
Case Study:
A study published in the European Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives in targeting specific cancer pathways. The study demonstrated that these compounds could inhibit tubulin polymerization, leading to apoptosis in cancer cells .
| Study | Findings |
|---|---|
| European Journal of Medicinal Chemistry | Inhibition of tubulin polymerization in cancer cells |
| Bioorganic & Medicinal Chemistry | Antiproliferative effects on various cancer cell lines |
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory cytokines. The presence of the methoxy group is believed to enhance these properties by increasing the compound's ability to penetrate biological membranes .
Case Study:
A recent investigation into the anti-inflammatory mechanisms of pyrazole compounds found that they significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. Studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis, indicating their potential in treating neurodegenerative disorders .
Case Study:
In a study focusing on neuroprotection, pyrazole derivatives were found to reduce oxidative stress markers and improve cell viability in models of neurodegeneration, suggesting their utility in developing treatments for diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Modifications
Substituent Effects on Properties
Electron-Donating Groups (e.g., Methoxy, Ethoxy) :
- Methoxy and ethoxy groups improve solubility in polar solvents but may reduce metabolic stability .
Biological Activity
(2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid, a compound with the CAS number 1020050-89-8, has garnered attention in biological research due to its potential therapeutic properties. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.326 g/mol
- Structure : The compound features a pyrazole ring, which is known for its biological versatility, and an acrylic acid moiety that contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. The following mechanisms have been proposed:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This is particularly important in the context of diseases where oxidative damage plays a role.
- Antimicrobial Action : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its structural components allow it to disrupt microbial membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its usefulness in inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Effective DPPH scavenging activity | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine levels in cell cultures |
Case Study 1: Antioxidant Activity
A study conducted by Umesha et al. (2009) evaluated the antioxidant activity of compounds similar to this compound using DPPH radical scavenging assays. The results indicated a strong correlation between the structure of the compounds and their antioxidant efficacy, suggesting that modifications to the pyrazole ring could enhance this activity further.
Case Study 2: Antimicrobial Properties
Research published in various journals highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound were tested against gram-positive and gram-negative bacteria, showing promising results that support further investigation into their potential as antimicrobial agents .
Case Study 3: Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential application in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
